Scopolamine-13C, d3 Hydrobromide
Description
Significance of Isotopic Labeling in Chemical and Biological Systems
Isotopic labeling is a powerful technique used to track specific atoms through biological processes. creative-proteomics.comfiveable.me By substituting certain atoms in a molecule with their heavier, stable isotopes, scientists can follow the molecule's path in metabolic reactions, protein structures, and drug metabolism. fiveable.menih.gov This method provides invaluable insights into reaction mechanisms and pathways. fiveable.me
The use of stable isotopes like Carbon-13 (¹³C), Deuterium (B1214612) (²H or D), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) is crucial in these studies. fiveable.mestudysmarter.co.uk Unlike radioactive isotopes, stable isotopes are not radioactive, which makes them safe for a wide range of applications, including long-term studies. studysmarter.co.uk The primary characteristic that allows for their detection is their difference in mass, which can be measured using mass spectrometry (MS) or their unique nuclear properties detectable by nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgacs.org This allows for precise localization and quantification of labeled compounds within biological tissues or cellular compartments. creative-proteomics.com
The high sensitivity of detection methods makes isotope labeling exceptionally effective, capable of measuring minute quantities of substances. creative-proteomics.com This precision is essential for understanding metabolic fluxes, pathway contributions, and reaction kinetics, which are critical for advancing knowledge in cellular processes and disease mechanisms. creative-proteomics.comfiveable.me
Rationale for Deuterium and Carbon-13 Incorporation in Scopolamine (B1681570) Derivatives
The incorporation of deuterium and Carbon-13 into scopolamine to create Scopolamine-13C, d3 Hydrobromide is a deliberate strategy to enhance its utility in research. The choice of these specific stable isotopes is based on several key advantages. nih.gov
Firstly, both ¹³C and deuterium are stable, non-radioactive isotopes, ensuring safety in handling and application in various experimental models. studysmarter.co.uk Their increased mass compared to the more common ¹²C and ¹H isotopes allows them to be readily distinguished by mass spectrometry. wikipedia.org This physical difference, however, does not significantly alter the chemical and biological behavior of the scopolamine molecule, meaning it will interact with biological systems in nearly the same way as its unlabeled counterpart. wikipedia.org
Secondly, incorporating the labels into the backbone of the molecule, particularly carbon isotopes, helps prevent the loss of the label during metabolic processes. chemicalsknowledgehub.com This metabolic stability is crucial for accurately tracing the drug and its metabolites throughout absorption, distribution, metabolism, and excretion (ADME) studies. acs.orgchemicalsknowledgehub.com The combination of deuterium and carbon-13 labeling provides a robust and reliable tracer for detailed pharmacokinetic analysis. nih.govnih.gov
Role of this compound in Analytical Standardization and Mechanistic Studies
This compound is indispensable as an internal standard for quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In these applications, a known quantity of the labeled compound is added to a biological sample before processing. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled (endogenous) scopolamine, it experiences the same variations during sample extraction, cleanup, and analysis. By comparing the signal of the labeled standard to the unlabeled drug, researchers can achieve highly accurate and precise quantification of scopolamine in the sample.
This isotopically labeled version of scopolamine is also vital for mechanistic studies, particularly in drug metabolism and pharmacokinetics (DMPK). nih.govacs.org ADME studies utilize labeled compounds to track the parent drug and identify its metabolites in biological fluids like blood and urine. acs.orgchemicalsknowledgehub.com By analyzing the mass shifts in the metabolites, scientists can elucidate the metabolic pathways of scopolamine, such as potential oxidative demethylation by cytochrome P450 enzymes like CYP3A4. nih.govdrugbank.com Understanding these mechanisms is fundamental to drug development and for gaining a comprehensive picture of a drug's disposition in the body. acs.orgnih.gov
Interactive Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | (αS)-α-(Hydroxymethyl)benzeneacetic Acid (1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester-13C, d3; Hydrobromide pharmaffiliates.comsimsonpharma.com |
| Molecular Formula | C₁₆¹³CH₁₉D₃BrNO₄ simsonpharma.comlgcstandards.com |
| Molecular Weight | 388.28 g/mol simsonpharma.comlgcstandards.com |
| Isotope Label Type | Carbon-13, Deuterium lgcstandards.com |
| Appearance | Off-White Solid cymitquimica.com |
| Unlabeled CAS | 114-49-8 lgcstandards.com |
Interactive Table 2: Key Research Applications of Stable Isotope Labeling
| Application Area | Description | Key Insights Gained |
| Metabolic Flux Analysis (MFA) | Tracing the flow of labeled elements (e.g., ¹³C) through metabolic pathways like glycolysis and the TCA cycle. creative-proteomics.comwikipedia.org | Quantification of pathway activity, identification of metabolic bottlenecks, and understanding cellular adaptation. creative-proteomics.com |
| Drug Metabolism & Pharmacokinetics (ADME) | Following the absorption, distribution, metabolism, and excretion of an isotopically labeled drug candidate. acs.orgchemicalsknowledgehub.com | Identification of metabolites, determination of clearance pathways, and assessment of bioavailability. nih.govacs.org |
| Quantitative Proteomics | Using labeled amino acids or reagents to differentially label proteins from different samples for relative or absolute quantification by mass spectrometry. nih.gov | Understanding changes in protein expression under different conditions, such as disease states or drug treatment. nih.gov |
| Mechanistic Studies | Determining the sequence of atomic movements in a chemical or enzymatic reaction by tracking the position of isotopes in the products. wikipedia.org | Elucidation of complex reaction mechanisms and enzyme function. nih.gov |
| Analytical Standardization | Using a known concentration of a labeled compound as an internal standard to accurately quantify the unlabeled analogue in a sample. nih.gov | High precision and accuracy in quantitative analysis, correcting for sample loss during processing. |
Properties
Molecular Formula |
C₁₆¹³CH₁₉D₃BrNO₄ |
|---|---|
Molecular Weight |
388.28 |
Synonyms |
(αS)-α-(Hydroxymethyl)benzeneacetic Acid (1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester-13C, d3; Hydrobromide; Scopolammonium-13C, d3 Bromide; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment of Scopolamine 13c, D3 Hydrobromide
Precursor Selection and Derivatization for Site-Specific Isotopic Incorporationnih.govnih.gov
The strategic introduction of stable isotopes such as Carbon-13 (¹³C) and deuterium (B1214612) (D) into a molecule as complex as scopolamine (B1681570) requires careful planning, beginning with the selection of appropriate precursors. The biosynthesis of tropane (B1204802) alkaloids, including scopolamine, originates from the amino acids ornithine or arginine, which lead to the formation of the N-methyl-Δ¹-pyrrolinium cation, a key intermediate. nih.gov For synthetic approaches, understanding these natural pathways can inform the choice of starting materials that are amenable to isotopic labeling at specific positions.
Methods for Carbon-13 Isotope Introductionwikipedia.orgtn-sanso.co.jp
Carbon-13 is a stable, non-radioactive isotope of carbon that constitutes about 1.1% of natural carbon on Earth. wikipedia.org Its non-zero spin quantum number makes it detectable by nuclear magnetic resonance (NMR) spectroscopy, a key analytical technique. wikipedia.org The introduction of ¹³C into organic molecules can be achieved through various methods.
One common approach is to use a commercially available ¹³C-enriched starting material. For instance, in the synthesis of scopolamine, a precursor containing a ¹³C-labeled methyl group or a labeled aromatic ring could be employed. The enrichment of ¹³C itself is often accomplished through cryogenic distillation of carbon-containing gases like carbon tetrafluoride (CF₄). tn-sanso.co.jp This process can yield ¹³C with an isotopic concentration of over 99 atom%. tn-sanso.co.jp This highly enriched carbon can then be incorporated into synthetic building blocks.
Another method involves introducing the ¹³C label at a later stage of the synthesis through a specific chemical reaction. This often requires the development of novel synthetic routes that allow for the precise and efficient incorporation of the isotope.
Methodologies for Deuterium Labeling at Designated Molecular Positionsnih.govyoutube.com
Deuterium (D), a stable isotope of hydrogen, is frequently used in metabolic studies to investigate the fate of drug molecules. The introduction of deuterium can be more challenging than ¹³C labeling due to the ubiquitous nature of hydrogen atoms in organic molecules. However, several methodologies have been developed for site-specific deuterium labeling.
Hydrogen isotope exchange (HIE) is a powerful technique for introducing deuterium. youtube.com This method often utilizes transition metal catalysts, such as iridium or palladium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium gas (D₂) or heavy water (D₂O). nih.govyoutube.com The selectivity of the exchange can be controlled by the choice of catalyst and reaction conditions, allowing for the labeling of specific positions, such as those adjacent to a functional group. For example, palladium nanoparticles supported on polyvinylpyrrolidone (B124986) (PVP) have been used for selective benzylic deuteration. youtube.com
Multistep Synthesis Pathways for Labeled Tropane Alkaloidsnih.govresearchgate.net
The synthesis of isotopically labeled tropane alkaloids like scopolamine is a multistep process that often mimics the natural biosynthetic pathway. A key intermediate in the synthesis of many tropane alkaloids is 6,7-dehydrotropine. researchgate.net The synthesis of this precursor with high yield is a critical step.
Formation of the Tropane Skeleton: This is often achieved through a biomimetic Mannich-type reaction, which constructs the characteristic bicyclic core of the tropane alkaloid. google.com
Introduction of Isotopic Labels: As discussed previously, this can be done by using labeled precursors or through specific labeling reactions at an appropriate stage in the synthesis.
Functional Group Manipulations: This involves a series of reactions to introduce the necessary functional groups, such as the epoxide and the ester side chain, found in scopolamine. The final enzyme in the natural biosynthesis of scopolamine, hyoscyamine (B1674123) 6β-hydroxylase, catalyzes a two-step reaction involving hydroxylation and epoxidation. nih.gov Synthetic strategies often employ chemical reagents to achieve these transformations.
Advanced Purification and Isolation Techniques for Isotopic Purityresearchgate.netnih.gov
After the synthesis is complete, the crude product contains the desired labeled compound along with unreacted starting materials, byproducts, and potentially, unlabeled or partially labeled molecules. Therefore, advanced purification and isolation techniques are essential to obtain Scopolamine-13C, d3 Hydrobromide with high chemical and isotopic purity.
High-Performance Liquid Chromatography (HPLC) for Product Isolationresearchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of pharmaceutical compounds. researchgate.netnih.gov For scopolamine and its related compounds, reversed-phase HPLC is commonly employed. researchgate.net In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
The separation of scopolamine from its impurities can be optimized by adjusting the composition of the mobile phase, which typically consists of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.net The retention behavior of scopolamine and its related alkaloids is influenced by factors such as the lipophilicity of the compounds and the pH of the mobile phase. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex mixtures. nih.gov
Preparative Chromatography for Isotopic Fractionationnih.govradiocarbon.com
While HPLC is excellent for chemical purification, achieving high isotopic purity can sometimes require specialized techniques. Isotopic fractionation refers to the alteration in the ratios of isotopic species due to their mass differences during physical or chemical processes. radiocarbon.com While often a subtle effect, it can be exploited in preparative chromatography to separate molecules with different isotopic compositions.
Preparative chromatography, which involves using larger columns and higher sample loads than analytical HPLC, can be used for this purpose. Techniques like pH-zone-refining counter-current chromatography have been successfully used for the preparative separation of tropane alkaloids like atropine (B194438) and scopolamine. nih.gov By carefully controlling the chromatographic conditions, it is possible to enrich the desired isotopically labeled compound, thereby increasing its isotopic purity.
Methodological Validation of Synthetic Yield and Isotopic Abundance
The validation of synthetic methodologies for isotopically labeled compounds such as this compound is a critical process that ensures the final product's identity, purity, and isotopic integrity. This validation relies on a suite of advanced analytical techniques to confirm that the synthesis has produced the desired compound with the specified isotopic enrichment and at an acceptable yield. The primary methods for this validation include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. dtic.milnih.govresearchgate.net
Methodological validation for quantitative analysis, particularly in biological matrices, often involves the use of the isotopically labeled compound as an internal standard. pensoft.netpensoft.net A robust LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method for the determination of scopolamine in human plasma has been developed and validated according to regulatory guidelines. pensoft.netpensoft.net In such methodologies, the labeled standard, [13C,2H3]-Scopolamine, is used to ensure accuracy and precision by accounting for variations during sample preparation and analysis. pensoft.net
Validation of these analytical methods includes establishing linearity, precision, accuracy, and recovery. For instance, a validated LC-MS/MS method demonstrated linearity over a concentration range of 3.03–315.76 pg/mL. pensoft.netpensoft.net The precision and accuracy of such methods are paramount for their reliable application.
Table 1: Intra-day and Inter-day Precision and Accuracy for Scopolamine Quantification using a Validated LC-MS/MS Method
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|
| Lower limit of quantification (LLOQ) | 10.46 | 9.87 | 110.53 |
| Quality control low (QCL) | 6.54 | 7.99 | 107.82 |
| Quality control medium (QCM) | 1.28 | 4.39 | 96.89 |
| Quality control high (QCH) | 2.53 | 3.55 | 99.41 |
Data sourced from a study validating an LC-MS/MS method for scopolamine in human plasma, which used a labeled scopolamine internal standard. pensoft.net
Synthetic Yield and Purity
The efficiency of the synthesis is measured by the chemical and radiochemical yield. While specific yield data for the synthesis of this compound is not extensively published in the reviewed literature, related syntheses of isotopically labeled scopolamine provide insight into the process. For example, the synthesis of N-[¹¹C-Methyl]Scopolamine from its precursor, norscopolamine, reported decay-corrected radiochemical yields ranging from 2-43%. umich.edu The final product was isolated with a radiochemical purity of 99% using preparative HPLC. umich.edu Commercial sources for this compound typically report a purity of greater than 95%, as determined by HPLC. lgcstandards.comlgcstandards.com
Isotopic Abundance and Structural Confirmation
The successful incorporation of stable isotopes (¹³C and Deuterium) is confirmed primarily through mass spectrometry. This technique differentiates molecules based on their mass-to-charge ratio (m/z). The molecular weight of this compound is 388.28 g/mol , reflecting the addition of one ¹³C atom and three deuterium (d3) atoms compared to unlabeled scopolamine hydrobromide. lgcstandards.comcymitquimica.comscbt.com
In tandem mass spectrometry (MS/MS), specific precursor and product ion transitions are monitored. For scopolamine, the transition is m/z 304/138. nih.govpensoft.net For the isotopically labeled internal standard ([¹³C,²H₃]-Scopolamine), the monitored transition is m/z 308/142. pensoft.net The four-mass-unit shift confirms the presence of the isotopic labels. pensoft.net
Table 2: Mass Spectrometry Parameters for Scopolamine and its Labeled Analogue
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| Scopolamine | ESI Positive | 304 | 138 |
| [¹³C,²H₃]-Scopolamine | ESI Positive | 308 | 142 |
Data sourced from validated LC-MS/MS methods. nih.govpensoft.net
Furthermore, NMR spectroscopy is a powerful tool for structural elucidation. dtic.mil Techniques such as ¹H-NMR, ¹³C-NMR, and two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) are used to definitively identify the molecular structure and ensure the label is in the correct position. dtic.mil Comparisons of chemical shift values with those of a reference standard confirm the identity of the synthesized compound. dtic.mil
Analytical Methodologies Employing Scopolamine 13c, D3 Hydrobromide As an Internal Standard
Development and Optimization of Quantitative Assays for Scopolamine (B1681570) and its Metabolites
The development of robust quantitative assays for scopolamine and its metabolites is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like Scopolamine-13C, d3 Hydrobromide is the gold standard for mitigating analytical variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS has emerged as the preferred method for the quantification of scopolamine in biological samples due to its high sensitivity and selectivity. nih.gov A sensitive, simple, and rapid LC-MS/MS method for determining scopolamine in human plasma has been developed and validated using this compound as the internal standard. pensoft.netpensoft.netresearchgate.net This method employs a liquid-liquid extraction technique for sample preparation and a cyano-bonded phase column for chromatographic separation. pensoft.netpensoft.netresearchgate.net Detection and quantification are achieved in positive ion mode using Multiple Reaction Monitoring (MRM), with specific transitions monitored for both scopolamine (m/z 304/138) and its labeled internal standard (m/z 308/142). pensoft.netpensoft.netresearchgate.netresearchgate.net
The development of such methods often involves optimizing several parameters, including the mobile phase composition, flow rate, and mass spectrometry settings, to achieve the desired sensitivity and chromatographic resolution. nih.govpensoft.netnih.gov For instance, one validated method utilized an isocratic elution with a mobile phase of ammonium (B1175870) format buffer and methanol (B129727) (60:40) at a flow rate of 1 ml/min. pensoft.netpensoft.net Another approach involved gradient elution with water and acetonitrile (B52724) containing 0.1% v/v formic acid. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Labeled Compound Analysis
While LC-MS/MS is often favored, Gas Chromatography-Mass Spectrometry (GC-MS) remains a relevant technique for the analysis of tropane (B1204802) alkaloids like scopolamine, particularly in forensic and toxicological investigations. researchgate.netmdpi.comresearchgate.netnih.gov However, the thermal instability of scopolamine presents a significant challenge in GC-MS analysis, as it can degrade at high inlet temperatures. mdpi.comresearchgate.net
The use of isotopically labeled internal standards is crucial in GC-MS to account for any potential degradation and to ensure accurate quantification. Research has systematically studied the temperature-related degradation of scopolamine in the GC-MS inlet to better understand and control this phenomenon. mdpi.comresearchgate.net These studies help in developing GC-MS methods that can reliably identify and quantify scopolamine, often by monitoring its specific degradation products alongside the intact molecule. researchgate.netresearchgate.net
Calibration Curve Construction and Regression Analysis Utilizing Labeled Standards
The construction of a reliable calibration curve is fundamental to any quantitative analytical method. In assays for scopolamine, this compound is used to generate the standard curve, which plots the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. nih.gov
A linear regression model, often with a weighting factor such as 1/x², is typically applied to the calibration curve data to establish the relationship between the response and concentration. pensoft.net This relationship is then used to calculate the concentration of scopolamine in unknown samples. Validated methods for scopolamine analysis have demonstrated excellent linearity over a specific concentration range, with correlation coefficients (r²) consistently approaching or exceeding 0.99. nih.govpensoft.netpensoft.netresearchgate.net For example, one LC-MS/MS method showed linearity over a concentration range of 3.03–315.76 pg/mL. pensoft.netpensoft.netresearchgate.net Another study reported linearity in the range of 2–2500 ng/mL for scopolamine in rat plasma and brain tissue. nih.gov
The table below summarizes the calibration curve parameters from a validated LC-MS/MS method for scopolamine in human plasma. pensoft.netpensoft.net
| Parameter | Value |
| Concentration Range | 3.03–315.76 pg/mL |
| Regression Model | Linear with 1/x² weighting |
| Mean Correlation Coefficient (r²) | 0.999 |
Matrix Effects and Internal Standard Normalization Strategies in Complex Biological Matrices
Biological matrices such as plasma and serum are inherently complex and can significantly impact the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. pensoft.net Because the labeled internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement is effectively normalized. nih.gov
Studies have demonstrated that with the use of this compound, the matrix effect in the analysis of scopolamine in human plasma is not significant. pensoft.net One study reported that the precision for scopolamine was 1.94% and 0.10% at low and high quality control concentrations, respectively, indicating a negligible matrix effect. pensoft.net Another study in rat plasma and brain tissue found that the mean values of the matrix effect ranged from 87.13% to 114.01%, with a relative standard deviation (RSD) within 11.40%, indicating no significant matrix effect. nih.gov
Rigorous Method Validation Parameters: Linearity, Accuracy, and Precision in Analytical Systems
For an analytical method to be considered reliable, it must undergo rigorous validation according to guidelines from regulatory bodies like the FDA and EMA. pensoft.netpensoft.netresearchgate.net The key validation parameters include linearity, accuracy, and precision.
Linearity: As discussed previously, this is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. pensoft.net
Accuracy: This refers to the closeness of the measured value to the true value. It is often expressed as the percentage of recovery. Validated methods for scopolamine have shown high accuracy, with intra-day and inter-day accuracy values typically ranging from 96.89% to 110.53%. pensoft.netpensoft.netresearchgate.net
Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV%) or relative standard deviation (RSD). For scopolamine assays, intra-day and inter-day precision have been reported to be in the range of 1.28% to 10.46%. pensoft.netpensoft.netresearchgate.net
The following table presents a summary of the validation parameters for a validated LC-MS/MS method for scopolamine. pensoft.netpensoft.net
| Validation Parameter | Result |
| Linearity (r²) | 0.999 |
| Intra-day Accuracy | 96.89% – 107.57% |
| Inter-day Accuracy | 97.74% – 110.53% |
| Intra-day Precision (CV%) | 1.28% – 10.46% |
| Inter-day Precision (CV%) | 1.28% – 10.46% |
Application in Reference Standard Characterization and Quality Control Protocols
This compound is not only used as an internal standard in routine sample analysis but also plays a vital role in the characterization of reference standards and in quality control (QC) protocols. sigmaaldrich.comsynzeal.com
As a certified reference material, it can be used to confirm the identity and purity of unlabeled scopolamine reference standards. sigmaaldrich.com Its well-defined isotopic labeling provides a clear and distinct mass shift, allowing for unambiguous identification in mass spectrometric analyses.
In quality control, this compound is used to prepare QC samples at various concentration levels (e.g., low, medium, and high). nih.govpensoft.net These QC samples are analyzed alongside the unknown samples in each analytical run to monitor the performance of the method and ensure the validity of the results. The accuracy and precision of the QC sample measurements must fall within predefined acceptance criteria for the analytical run to be considered valid. nih.govpensoft.net
Quality Control and Comprehensive Characterization of Scopolamine 13c, D3 Hydrobromide As a Certified Reference Standard
Spectroscopic Characterization Techniques for Structural Confirmation and Isotopic Location
Spectroscopic analysis is the cornerstone of structural elucidation for any chemical standard. For an isotopically labeled compound like Scopolamine-13C, d3 Hydrobromide, these techniques not only confirm the base molecular structure but also verify the precise location of the isotopic labels.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the exact position of isotopic labels within the this compound molecule. Both ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) are employed to provide a complete structural picture.
In the case of this compound, the deuterium (B1214612) (d3) label is typically on the N-methyl group. The absence or significant attenuation of the corresponding proton signal in the ¹H-NMR spectrum, compared to the unlabeled scopolamine (B1681570) standard, confirms the location of the deuterium atoms. Similarly, ¹³C-NMR is used to verify the position of the ¹³C label. The specific carbon signal that is enhanced or shows a distinct coupling pattern confirms the site of ¹³C enrichment. Manufacturers of reference materials provide detailed certificates of analysis that include data from these NMR analyses to guarantee the isotopic labeling position. cato-chem.com
Table 1: Application of NMR Techniques for Labeled Position Verification
| NMR Technique | Purpose in Characterization of this compound | Expected Observation |
| ¹H-NMR | Verifies the position of the three deuterium (d3) atoms. | Attenuation or disappearance of the signal corresponding to the N-methyl protons. |
| ¹³C-NMR | Confirms the location of the single ¹³C atom. | An enhanced signal at the chemical shift corresponding to the specific labeled carbon atom. |
| 2D-NMR (e.g., HSQC, HMBC) | Provides correlational data between protons and carbons. | Confirms the connectivity of the entire molecular scaffold, ensuring no structural rearrangement occurred during synthesis. |
Infrared (IR) spectroscopy is utilized to confirm the presence of the principal functional groups within the scopolamine molecule. This technique provides a characteristic "fingerprint" of the compound, ensuring the fundamental molecular backbone is correct. The IR spectrum for this compound would be expected to show absorption bands characteristic of its key structural features, which would be nearly identical to its unlabeled counterpart. Certified reference material producers often use IR spectroscopy as part of their quality control process to confirm the identity of the material. cato-chem.com
Key expected absorptions include those for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the ether (C-O-C) linkages present in the molecule.
High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of this compound. It serves two primary functions: verifying the elemental composition and assessing the isotopic purity.
HRMS provides a highly accurate mass measurement, which can be used to confirm that the molecular formula of the synthesized standard is correct. For this compound, the measured mass must align with the theoretical mass calculated for a molecule containing one ¹³C atom and three deuterium atoms in place of their common isotopes.
Furthermore, HRMS is essential for determining isotopic purity—the percentage of the material that is correctly labeled. It can distinguish the desired labeled molecule from any residual unlabeled scopolamine or partially labeled intermediates. In analytical methods, such as the one developed for determining tropane (B1204802) alkaloids in herbal infusions, this compound is used as an internal standard to correct for signal variations. nih.gov Its high isotopic purity is crucial for creating accurate calibration curves and achieving reliable quantification. nih.gov
Table 2: Theoretical Exact Masses for Scopolamine Variants
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Purpose of Comparison |
| Scopolamine (unlabeled) | C₁₇H₂₁NO₄ | 303.1471 | Baseline for identifying unlabeled impurity. |
| Scopolamine-d3 | C₁₇H₁₈D₃NO₄ | 306.1659 | Identifies a potential isotopic variant. |
| Scopolamine-13C, d3 | ¹³CC₁₆H₁₈D₃NO₄ | 307.1693 | Target value for HRMS verification. |
Chromatographic Purity Assessment (HPLC, GC)
The chemical purity of the this compound reference standard is determined using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). cato-chem.comlgcstandards.com HPLC separates the main compound from any synthesis-related by-products, precursors, or degradation products.
A certificate of analysis for a commercial standard will specify the purity as determined by HPLC, often with values greater than 95%. lgcstandards.com In validated analytical methods, the linearity of the calibration curve is an indicator of the standard's purity and suitability. For instance, a validated Ultra-High Performance Liquid Chromatography (UHPLC) method using this standard for scopolamine quantification reported a determination coefficient (r²) of 0.9976, indicating excellent linearity and confirming the standard's high quality. nih.gov
Table 3: Chromatographic Method Validation Data
| Parameter | Technique | Result | Implication for Reference Standard |
| Purity | HPLC | >95% lgcstandards.com | Confirms the percentage of the desired compound relative to impurities. |
| Linearity (r²) | UHPLC-ToF-MS | 0.9976 nih.gov | Demonstrates a direct and predictable response across a concentration range, indicative of a reliable standard. |
| Repeatability (RSDr) | UHPLC-ToF-MS | ≤10.88% nih.gov | Shows low variability in results, a characteristic of a stable and well-characterized standard. |
| Recovery | UHPLC-ToF-MS | 82-104% nih.gov | Indicates the efficiency of the analytical method, which relies on the accuracy of the internal standard. |
Stability and Storage Considerations for Isotopic Standards in Research Environments
Maintaining the integrity of this compound as a reference standard requires strict adherence to appropriate stability and storage protocols. Long-term stability studies are a key component of the characterization process for any certified reference material.
Research applications and supplier data sheets consistently recommend storing the compound at -20°C. nih.govlgcstandards.compubcompare.ai It is also advised to store the material in the dark, often within amber vials, to protect it from light-induced degradation. nih.govpubcompare.ai Before use, standard solutions should be brought to room temperature to ensure accuracy in handling and dilution. nih.govpubcompare.ai These controlled conditions are vital to prevent chemical or physical changes over time, ensuring that the standard's certified purity and concentration remain valid.
Development and Adherence to Certified Reference Material Protocols (e.g., ISO 17034, ISO/IEC 17025)
The production and certification of this compound as a reference material are governed by international quality standards to ensure its reliability and traceability. The most relevant standards are ISO 17034 and ISO/IEC 17025.
ISO 17034: General requirements for the competence of reference material producers : This standard outlines the quality requirements for a manufacturer to be considered competent in producing CRMs. Adherence to ISO 17034 ensures that the entire process—from synthesis and characterization to packaging and stability testing—is conducted under a robust quality management system. cato-chem.com Producers with this accreditation provide users with a high degree of confidence in the certified values of the material. cato-chem.com
ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories : While ISO 17034 applies to the producer, ISO/IEC 17025 applies to the laboratories performing the analytical characterization (e.g., NMR, HRMS, HPLC). Certification to this standard demonstrates that the laboratory generates technically valid results, ensuring that the purity and identity data reported on the Certificate of Analysis are accurate and reliable.
The use of this compound produced under these ISO standards provides analytical laboratories with a traceable, high-quality material essential for method validation, system calibration, and the accurate quantification of scopolamine in various samples. cato-chem.com
Future Directions and Emerging Methodologies in Labeled Compound Research Involving Scopolamine 13c, D3 Hydrobromide
Advancements in Isotopic Labeling Techniques for Complex Natural Products
The synthesis of isotopically labeled complex natural products like scopolamine (B1681570) presents unique challenges due to their intricate molecular architecture. Historically, research relied heavily on radioactive isotopes such as ¹⁴C and ³H. nih.gov However, the field has seen a significant shift towards the use of stable isotopes like ¹³C, ²H (deuterium), and ¹⁵N, driven by advancements in analytical methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) which can readily detect them. nih.govwikipedia.org
Modern isotopic labeling strategies for complex molecules can be broadly categorized into chemical synthesis, biosynthesis, and enzymatic methods.
Chemical Synthesis allows for the precise placement of isotopic labels at specific atomic positions within a molecule. This is achieved by using labeled reagents in a multi-step synthetic process. symeres.com For a compound like Scopolamine-13C, d3 Hydrobromide, this method offers high control over the final product's structure and isotopic enrichment.
Biosynthetic Labeling leverages the natural metabolic pathways of organisms. By providing an isotopically labeled precursor to a culture medium, microorganisms or plant cells can incorporate the label into the final natural product. mdpi.com This technique is particularly valuable for revealing the synthetic pathways and metabolic regulation of natural products.
Metabolic Labeling is a subset of biosynthesis where an organism's metabolic processes introduce the isotope into the target molecule. Tracking these labeled metabolites provides insights into metabolic pathways and reaction mechanisms.
These advanced techniques are crucial for producing sophisticated labeled compounds like this compound, which incorporates both carbon-13 and deuterium (B1214612) atoms. The dual labeling provides distinct advantages in analytical applications, offering multiple points of mass differentiation from the unlabeled analyte.
Table 1: Comparison of Modern Isotopic Labeling Techniques
| Technique | Description | Advantages | Key Applications |
|---|---|---|---|
| Chemical Synthesis | Introduction of isotopes using labeled reagents during a synthetic route. | Precise control over label position; applicable to a wide range of molecules. symeres.com | Synthesis of internal standards for quantitative analysis; mechanistic studies. symeres.com |
| Biosynthesis | Use of living organisms (e.g., bacteria, plant cells) to incorporate labeled precursors. | Elucidation of natural product biosynthetic pathways; production of complex molecules difficult to synthesize chemically. mdpi.com | Natural product research; metabolic engineering. nih.gov |
| Enzyme-Catalyzed Labeling | Use of isolated enzymes to introduce isotopes into a target molecule. | High specificity in labeling; mild reaction conditions. | Fine chemical synthesis; probing enzyme mechanisms. |
Integration of this compound in Novel Analytical Platforms and Systems
The primary application of this compound is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and NMR-based studies. symeres.comacanthusresearch.com The integration of such stable isotope-labeled standards is fundamental to the accuracy and reliability of modern analytical platforms. thermofisher.com
When added to a biological sample at the beginning of the analytical process, a SIL internal standard experiences the same sample preparation (e.g., extraction, derivatization) and analytical conditions (e.g., chromatographic separation, ionization) as the unlabeled analyte of interest. lgcstandards.comwaters.com Because the SIL IS is chemically identical to the analyte, it compensates for variations in extraction efficiency and matrix effects—a phenomenon where other components in a sample can suppress or enhance the analyte's signal in the mass spectrometer. thermofisher.comwaters.com The quantification is based on the ratio of the analyte's signal to the IS signal, which remains constant even if signal suppression occurs, thus ensuring accuracy. thermofisher.com
Emerging analytical platforms in proteomics, metabolomics, and clinical diagnostics increasingly rely on the precision afforded by SIL standards. thermofisher.commoravek.com For instance, in metabolomics, which involves the comprehensive study of all small molecules in a biological system, this compound can ensure the accurate quantification of scopolamine and its metabolites. moravek.com This is crucial for understanding the drug's metabolic fate and for biomarker discovery. moravek.com
Advanced platforms like IsoAnalyst utilize parallel stable isotope labeling to connect natural products to their biosynthetic gene clusters, demonstrating the power of integrating isotopic labeling with genomics and mass spectrometry. nih.govresearchgate.net
Table 2: Role of this compound in Analytical Systems
| Analytical Platform | Role of Labeled Compound | Benefit |
|---|---|---|
| LC-MS/MS | Internal Standard for quantitative bioanalysis. scispace.com | Corrects for matrix effects and variability in sample preparation, leading to higher accuracy and precision. thermofisher.comwaters.com |
| NMR Spectroscopy | Tracer for structural and interaction studies. symeres.comnih.gov | Enables detailed characterization of molecular structures and interactions with biological targets. symeres.com |
| Metabolomics | Internal Standard and tracer for metabolic flux analysis. moravek.com | Allows accurate tracking and quantification of metabolites within complex biological systems. moravek.com |
| Proteomics | Used in quantitative approaches like SILAC (Stable Isotope Labeling with Amino acids in Cell culture). musechem.com | Enables precise measurement of protein abundance and dynamics. musechem.com |
Computational Modeling and Isotope Effects in Biotransformation Research
The biotransformation of drugs is a complex process involving multiple enzymes and metabolic pathways. mdpi.comnih.gov Computational modeling has become an indispensable tool for predicting the metabolic fate of xenobiotics and for understanding the underlying mechanisms. biorxiv.orgresearchgate.net These models can simulate metabolic reactions and predict the formation of various metabolites. researchgate.net
A key phenomenon in this area of research is the Kinetic Isotope Effect (KIE). nih.gov The KIE occurs when replacing an atom in a molecule with one of its heavier isotopes alters the rate of a chemical reaction. nih.gov This is because the bond to the heavier isotope is stronger and requires more energy to break, which can slow down the rate-limiting step of a reaction. nih.gov
In this compound, the replacement of three hydrogen atoms with deuterium (d3) on the N-methyl group can lead to a significant KIE in metabolic reactions involving the cleavage of a C-H bond at that position. nih.gov This effect is particularly relevant for metabolism mediated by cytochrome P450 (CYP) enzymes, which are often responsible for N-demethylation reactions. nih.gov Computational studies can model the interaction of the labeled and unlabeled drug with the enzyme's active site to predict the magnitude of the KIE. nih.gov Understanding the KIE is crucial, as it can lead to altered pharmacokinetic profiles; a deuterated drug might be metabolized more slowly, leading to a longer half-life. symeres.com This principle is sometimes intentionally used in drug design, a strategy known as "deuterium switching."
Research into the biotransformation of scopolamine itself, such as its formation from hyoscyamine (B1674123) via the enzyme hyoscyamine-6β-hydroxylase (H6H), also benefits from these approaches, combining transgenic studies with detailed analytical quantification that relies on stable isotope standards. mdpi.comnih.gov
Table 3: Factors in Computational Modeling of Isotope Effects
| Factor | Description | Relevance to this compound |
|---|---|---|
| Kinetic Isotope Effect (KIE) | Change in reaction rate due to isotopic substitution at or near the bond being broken in the rate-determining step. nih.gov | The C-D bonds in the d3-methyl group are stronger than C-H bonds, potentially slowing N-demethylation by CYP enzymes. nih.gov |
| Metabolic Switching | A shift in the primary site of metabolism when the original site is blocked or slowed by isotopic substitution. nih.gov | If N-demethylation is slowed, other metabolic pathways for scopolamine may become more prominent. |
| Enzyme Active Site Modeling | Computational simulation of the drug molecule interacting with the three-dimensional structure of a metabolizing enzyme. nih.gov | Predicts binding affinity and the feasibility of different metabolic reactions (e.g., oxidation, demethylation). |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid computational method that treats the reactive center with high-level quantum mechanics and the surrounding protein/solvent with classical molecular mechanics. | Provides a more accurate calculation of reaction energy barriers and KIEs for enzymatic reactions. |
Standardization of Research Protocols for Isotopic Tracer and Internal Standard Studies
To ensure the reliability, reproducibility, and comparability of data across different laboratories and studies, the standardization of research protocols for isotopic tracer and internal standard use is essential. thermofisher.comwiley.com The use of a compound like this compound as an internal standard is not a simple matter of adding it to a sample; a robust and validated protocol is necessary. scispace.com
Key elements of a standardized protocol include:
Purity and Characterization of the Standard: The SIL standard must be well-characterized in terms of its chemical and isotopic purity. acanthusresearch.comthermofisher.com The presence of unlabeled analyte in the standard can lead to artificially inflated results. waters.com A mass difference of at least three mass units between the analyte and the standard is generally recommended for small molecules to avoid spectral overlap. acanthusresearch.com
Stability of the Isotopic Label: The isotopes must be placed at positions in the molecule that are not susceptible to exchange with atoms from the solvent or matrix. acanthusresearch.com For this reason, ¹³C and ¹⁵N labels are generally preferred over deuterium, although deuterium labels on carbon atoms (like in Scopolamine-13C, d3) are typically stable under physiological and analytical conditions. acanthusresearch.comthermofisher.com
Protocol for Addition and Equilibration: The internal standard should be added to the sample as early as possible in the workflow, preferably before any extraction steps, to ensure it undergoes the same processing as the analyte. lgcstandards.com It should also be added at a concentration that is comparable to the expected concentration range of the analyte. lgcstandards.com
Validation of the Analytical Method: The entire analytical method must be validated according to established guidelines (e.g., from regulatory bodies). This includes assessing accuracy, precision, linearity, selectivity, and the stability of the analyte and internal standard under various conditions. scispace.com
Adherence to standardized protocols is critical for both preclinical research and clinical applications, where data integrity is paramount. nih.govmaastrichtuniversity.nl These practices ensure that results from pharmacokinetic, metabolomic, or toxicological studies are dependable and can be confidently interpreted. youtube.com
Q & A
Basic Research Questions
Q. How should Scopolamine-13C, d3 Hydrobromide be optimally stored and handled to ensure stability in longitudinal pharmacokinetic studies?
- Methodological Answer :
- Store the compound in amber vials at -20°C to prevent photodegradation and thermal instability. Prior to use, equilibrate standards at room temperature for 30 minutes to avoid condensation-induced concentration errors .
- Use HPLC-grade solvents (e.g., methanol, acetonitrile) for reconstitution to minimize impurities. Ensure storage vials are sealed under inert gas (e.g., nitrogen) to prevent oxidation .
Q. What are the validated analytical methods for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) :
- Column: Reverse-phase C18 with 1.7 µm particle size.
- Mobile phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B) at 0.3 mL/min .
- Quantify using isotope dilution analysis to correct for matrix effects, with a calibration range of 1–100 ng/mL and R² > 0.995 .
- Validation Criteria :
- Precision (RSD < 15%), accuracy (85–115% recovery), and limit of detection (LOD ≤ 0.5 ng/mL) .
Q. What considerations are critical when using this compound as an internal standard for tropane alkaloid quantification?
- Methodological Answer :
- Isotopic Purity : Ensure 99 atom% D and 13C enrichment to avoid overlap with natural abundance isotopes of unlabeled analytes .
- Matrix Matching : Spike internal standard into samples before extraction to correct for recovery variations. Use a 1:1 (v/v) sample-to-standard ratio .
- Chromatographic Separation : Optimize retention time differences (±0.2 min) between the internal standard and target analytes to prevent signal interference .
Advanced Research Questions
Q. How can researchers mitigate isotopic interference between this compound and endogenous alkaloids in mass spectrometry-based assays?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Use a resolution of ≥70,000 to differentiate isotopic clusters (e.g., 13C vs. 12C , D vs. H ). Set mass tolerance to ±5 ppm .
- Data Processing : Apply deconvolution algorithms to separate overlapping isotopic patterns. Validate using spiked blank matrices to confirm absence of cross-talk .
Q. What experimental strategies are recommended for validating extraction recovery rates of this compound across different tissue types?
- Methodological Answer :
- Tissue-Specific Protocols :
- Brain/Liver : Homogenize in pH 7.4 phosphate buffer (1:4 w/v), then extract with acetonitrile:methanol (9:1) . Centrifuge at 14,000×g for 15 min .
- Plasma : Precipitate proteins with 0.1% formic acid in acetonitrile (2:1 v/v), followed by SPE cleanup using C18 cartridges .
- Recovery Calculation :
- Compare peak areas of pre-spiked vs. post-extraction spiked samples. Acceptable recovery: 80–120% with RSD < 10% .
Q. How should researchers address potential cross-reactivity issues when employing this compound in immunoassay development?
- Methodological Answer :
- Epitope Mapping : Screen antibodies against structural analogs (e.g., atropine, homatropine) to identify cross-reactive epitopes. Use competitive ELISA with ≤10% cross-reactivity cutoff .
- Buffer Optimization : Include 0.5% BSA and 0.05% Tween-20 in assay buffers to reduce nonspecific binding. Validate with scatchard plot analysis to confirm binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
